molecular formula C11H17Cl3N2 B2728515 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride CAS No. 1707713-77-6

4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride

Cat. No.: B2728515
CAS No.: 1707713-77-6
M. Wt: 283.62
InChI Key: KTMCKLOJUPSPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C11H16Cl2N2 and a molecular weight of 247.16 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-chlorobenzonitrile with piperidine under specific conditions to form the intermediate 4-(2-chlorophenyl)piperidine. This intermediate is then subjected to further reactions to introduce the amine group, resulting in the formation of 4-(2-Chlorophenyl)piperidin-4-amine. The final step involves the conversion of this compound into its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted derivatives where the chlorine atom is replaced by other functional groups .

Scientific Research Applications

4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride include:

    4-Amino-2-chloropyridine: This compound shares a similar structure and is used in similar applications.

    Piperidine derivatives: Various piperidine derivatives exhibit similar chemical properties and biological activities.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a piperidine ring with a 2-chlorophenyl group and an amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-(2-chlorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCKLOJUPSPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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